5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Catalog No.
S2924020
CAS No.
380549-69-9
M.F
C13H8BrN3OS2
M. Wt
366.25
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophe...

CAS Number

380549-69-9

Product Name

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

IUPAC Name

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Molecular Formula

C13H8BrN3OS2

Molecular Weight

366.25

InChI

InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18)

InChI Key

ZJNFOQABHVJICF-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br

Solubility

not available
5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has been of increasing interest in the scientific community due to its unique properties. It is a heterocyclic compound that shows potential in various fields of research and industry, including but not limited to, organic synthesis, medicinal chemistry, and materials science. This paper aims to provide a comprehensive summary of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide.
5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide, also known as BTTP, is a heterocyclic compound that belongs to the thienothiazole family. It was first synthesized in 2007 by Boehringer Ingelheim Pharma GmbH & Co KG. The compound has a molecular formula of C14H8BrN3OS2 and a molecular weight of 378.27 g/mol.
BTTP is a yellowish solid with a melting point of 213-215°C. It has a solubility of 0.0018 g/L in water, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone. The compound has a refractive index of 1.741 at 20°C and a density of 1.89 g/cm3.
BTTP can be synthesized through various methods, such as the reaction of 2-aminothiazole, 2-bromo-5-methylthiophene-3-carboxylic acid, and 4-bromopyridine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a mixture of dichloromethane and N,N-dimethylformamide. The compound can also be synthesized through a palladium-catalyzed Suzuki-Miyaura coupling reaction between 2-bromo-5-carboxythiophene and 4-bromo-2-pyridine. The characterization of BTTP can be done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS).
The analysis of BTTP can be done using various analytical methods such as high-performance liquid chromatography (HPLC) and LC-MS. These methods are used to determine the purity and stability of the compound.
BTTP has been shown to have potential biological properties, including anticancer, antifungal, and antitumor activities. It has been shown to inhibit the growth of various cancer cell lines such as human cervical cancer cells, human colon carcinoma cells, and human lung cancer cells. The compound has also been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus niger. BTTP has been shown to inhibit the proliferation of tumor cells by inducing apoptosis, and it has been suggested that the compound may act as a potential target for the development of anticancer agents.
The toxicity of BTTP has been evaluated in various scientific experiments. It has been shown that the compound has low toxicity when administered orally or intravenously. However, the safety of the compound has not been evaluated in human clinical trials, and more research is needed to determine the toxicity and safety of BTTP in humans.
BTTP has various applications in scientific experiments, including as a fluorescent probe for metal ions, as a ligand for the synthesis of metal-organic frameworks (MOFs), and as a building block for the synthesis of organic compounds.
The current state of research on BTTP is focused on its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. Researchers are investigating the biological properties of BTTP, including its potential as a therapeutic agent in the treatment of cancer and fungal infections.
The potential implications of BTTP in various fields of research and industry are significant. The compound has potential applications as a fluorescent probe in environmental monitoring, as a potential therapeutic agent in the treatment of cancer and fungal infections, and as a building block for the synthesis of MOFs with potential applications in gas storage and separation.
Limitations:
One of the limitations of BTTP is its low solubility in water, which limits its potential use in biological applications. More research is needed to improve the solubility of BTTP in aqueous solutions. Another limitation is the limited data on the toxicity and safety of the compound in humans.
There are several future directions for research on BTTP. One direction is to investigate the potential of the compound as a fluorescent probe for metal ions in environmental monitoring applications. Another direction is to improve the solubility of the compound in aqueous solutions to increase its potential use in biological applications. Other future directions for research include investigating the potential of BTTP as a ligand for the synthesis of MOFs with potential applications in gas storage and separation, and evaluating the toxicity and safety of the compound in human clinical trials.

XLogP3

3.8

Dates

Modify: 2023-08-17

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